molecular formula C23H25N5O B2662666 N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide CAS No. 1105232-91-4

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Cat. No. B2662666
CAS RN: 1105232-91-4
M. Wt: 387.487
InChI Key: BVGXILJOSYXIQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C22H23N5O . For a detailed molecular structure, it’s recommended to refer to databases like PubChem .


Physical And Chemical Properties Analysis

This compound has the molecular formula C22H23N5O . For more detailed physical and chemical properties, databases like PubChem can be referred to .

Scientific Research Applications

Antitubercular Activity

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide and its derivatives have been explored for their antitubercular activities. A study by Srinivasarao et al. (2020) designed and synthesized a series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, evaluating their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Several compounds exhibited significant activity, with inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. The molecular interactions of these derivatised conjugates in docking studies indicated their potential for further development as antitubercular agents (Srinivasarao et al., 2020).

Antineoplastic Activity

In the realm of cancer treatment, compounds structurally related to N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide, such as flumatinib, have been studied for their potential as antineoplastic agents. Flumatinib, a tyrosine kinase inhibitor, is under clinical trials for treating chronic myelogenous leukemia (CML) in China. The study focused on identifying the metabolites of flumatinib in CML patients to understand its metabolic pathways in humans after oral administration. This research highlights the importance of understanding drug metabolism for the development of effective cancer therapies (Aishen Gong et al., 2010).

Cocrystallization and Supramolecular Chemistry

Another area of interest is the cocrystallization behavior of compounds with similar structural features for applications in supramolecular chemistry. A study by Karothu Durga Prasad et al. (2015) explored the cocrystallization of pyrazinoic acid with isomeric pyridine carboxamide series, including compounds structurally related to N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide. This research contributes to understanding the intermolecular interactions and supramolecular growth leading to the formation of cocrystals or eutectics in pharmaceutical compounds (Karothu Durga Prasad et al., 2015).

properties

IUPAC Name

1-[6-(2-methylphenyl)pyridazin-3-yl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O/c1-17-6-2-3-8-20(17)21-9-10-22(27-26-21)28-14-11-18(12-15-28)23(29)25-16-19-7-4-5-13-24-19/h2-10,13,18H,11-12,14-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVGXILJOSYXIQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridin-2-ylmethyl)-1-(6-(o-tolyl)pyridazin-3-yl)piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.